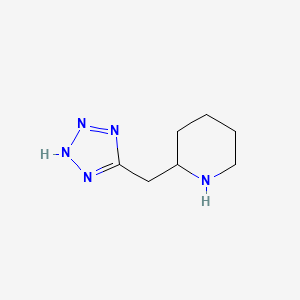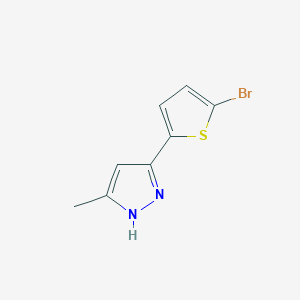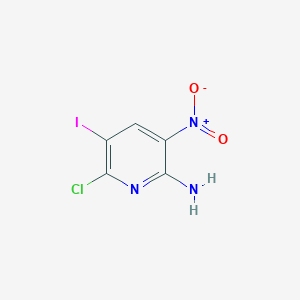
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2O3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenecarboxamide group, a cyano group, a methylsulfonyl group, and two chlorine atoms . The exact spatial arrangement of these groups would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.22. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .科学的研究の応用
Synthesis and Biological Evaluation
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a compound that has seen application in the synthesis of pharmacologically active agents. A significant study conducted by Ravichandiran et al. (2019) focused on the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives. The study highlighted the potent cytotoxic activity of these derivatives against various human cancer cell lines, including A549, HeLa, and MCF-7, indicating the potential of such compounds in cancer treatment. The compounds demonstrated low toxicity in normal human kidney HEK293 cells and induced apoptosis via upregulation of caspase proteins, suggesting a mechanism of action that could be leveraged in anticancer strategies (Ravichandiran et al., 2019).
Heterocyclic Synthesis
Another application involves the synthesis of heterocyclic compounds, as explored by Ahmed (2007). The study detailed the creation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives via reactions with various agents, producing compounds with notable antibiotic and antibacterial properties. This research underscores the compound's utility in developing new antibiotic and antibacterial drugs, showcasing its role in addressing microbial resistance issues (Ahmed, 2007).
Cardiac Electrophysiological Activity
Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, revealing their potency as selective class III agents in treating reentrant arrhythmias. This study presents a direct application of the compound in developing treatments for cardiac conditions, highlighting its potential in medical research aimed at discovering new therapeutic agents (Morgan et al., 1990).
Novel Catalyst Synthesis
Karimi-Jaberi et al. (2012) reported on the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a novel and efficient catalyst for creating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This research demonstrates the compound's application in facilitating organic reactions, particularly in synthesizing compounds with potential pharmacological activities (Karimi-Jaberi et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWFENSGWVOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)


![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)
